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Compound of Interest

Compound Name:
Bis(2-(2-butoxyethoxy)ethyl)

undecanedioate

CAS No.: 85284-12-4

Cat. No.: B12661346

Get Quote

Chemical Identity & Physicochemical Context
This compound is a symmetric diester formed by the condensation of 1,11-undecanedioic acid

with two equivalents of diethylene glycol monobutyl ether (2-(2-butoxyethoxy)ethanol). Its odd-

numbered carbon chain (C11) imparts unique low-temperature flexibility and lower crystallinity

compared to its even-numbered counterparts (Sebacates/Dodecanedioates).
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Property Specification

IUPAC Name Bis(2-(2-butoxyethoxy)ethyl) undecanedioate

Common Name Undecanedioic acid, di(butyl carbitol) ester

Molecular Formula C₂₇H₅₂O₈

Molecular Weight 504.71 g/mol

Parent Acid Undecanedioic Acid (CAS 1852-04-6)

Parent Alcohol 2-(2-Butoxyethoxy)ethanol (CAS 112-34-5)

Structural Class Aliphatic Dicarboxylic Ester / Glycol Ether Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of this molecule is defined by three distinct zones: the central aliphatic core

(from the acid), the ester linkage, and the polyether tails.

^1H NMR Characterization (400 MHz, CDCl₃)
The proton spectrum is characterized by the symmetry of the molecule. The integration values

assume a full molecule (two alcohol chains per acid chain).
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Fragment

A 4.22 Triplet 4H 4.8
-COO-CH₂-

CH₂-O-

B 3.69 Triplet 4H 4.8
-COO-CH₂-

CH₂-O-

C 3.65 - 3.58 Multiplet 12H -

-O-CH₂-CH₂-

O- (Ether

backbone)

D 3.44 Triplet 4H 6.6
-O-CH₂-CH₂-

CH₂-CH₃

E 2.31 Triplet 4H 7.5

-O-CO-CH₂-

CH₂- (Acid

)

F 1.61 Quintet 4H 7.2

-O-CO-CH₂-

CH₂- (Acid

)

G 1.55 Quintet 4H 7.0

-O-CH₂-CH₂-

CH₂-CH₃

(Butyl)

H 1.36 Sextet 4H 7.2

-O-CH₂-CH₂-

CH₂-CH₃

(Butyl)

I 1.28 Broad Singlet 10H -
-(CH₂)₅- (Acid

Internal)

J 0.91 Triplet 6H 7.3
-CH₂-CH₂-

CH₂-CH₃

Technical Insight:
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Differentiation: The triplet at 4.22 ppm is the diagnostic signal for esterification. In the free

alcohol precursor, this signal would appear upfield at ~3.6-3.7 ppm.

Acid Chain: The internal methylene protons (I) appear as a broad singlet (or overlapping

multiplets) at 1.28 ppm. For C11 (undecanedioic), this integral corresponds to 10 protons (5

x CH₂), distinguishing it from Sebacate (8H) or Dodecanedioate (12H).

^13C NMR Characterization (100 MHz, CDCl₃)
The carbon spectrum confirms the ester carbonyl and the ether linkages.

Assignment
Shift (

, ppm)
Carbon Type Structural Context

C1 173.8 Quaternary (C=O) Ester Carbonyl

C2 70.6 - 70.4 Secondary (CH₂)
Ether Backbone (-O-

CH₂-CH₂-O-)

C3 69.2 Secondary (CH₂)
Ether Backbone (Butyl

side)

C4 63.4 Secondary (CH₂) -Ester (-COO-CH₂-)

C5 34.2 Secondary (CH₂) -Acid (-CO-CH₂-)

C6 31.7 Secondary (CH₂) Butyl Chain

C7 29.3 - 29.0 Secondary (CH₂)
Internal Acid Chain

(Multiple peaks)

C8 24.9 Secondary (CH₂) -Acid (-CO-CH₂-CH₂-)

C9 19.2 Secondary (CH₂) Butyl Chain

C10 13.9 Primary (CH₃) Terminal Methyl

Structural Logic Diagram (NMR Connectivity)
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The following diagram illustrates the connectivity and coupling logic used to assign the NMR

signals.

Diagnostic Signals
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(C11 Chain)
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Pattern
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Figure 1: NMR connectivity and diagnostic signal logic for Bis(2-(2-butoxyethoxy)ethyl)
undecanedioate.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ester and ether functionalities. The absence of a broad -

OH stretch (3300-3500 cm⁻¹) is a critical purity indicator, confirming complete esterification of

the parent alcohol.
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Frequency (cm⁻¹) Vibrational Mode
Functional Group
Assignment

2950 - 2850 C-H Stretch (Sym/Asym)
Long alkyl chains (Acid +

Butyl)

1735 - 1740 C=O Stretch Ester Carbonyl (Strong, Sharp)

1460 CH₂ Scissoring Methylene groups

1350 - 1100 C-O Stretch Ether C-O-C (Multiple bands)

1170 C-O-C Stretch Ester C-O-C (Antisymmetric)

720 CH₂ Rocking
Long chain methylene run (-

(CH₂)n- where n ≥ 4)

Mass Spectrometry (MS)
For the molecular weight of 504.71, Electron Ionization (EI) typically yields a weak molecular

ion due to the labile ether chains. Soft ionization (ESI/APCI) is preferred for molecular weight

confirmation.

Fragmentation Pattern (EI - 70eV)
Molecular Ion [M]⁺: 504 (Weak/Absent)

[M - OC₄H₉]⁺: Loss of butyl group.

[M - O-CH₂-CH₂-O-Bu]⁺: Loss of one glycol ether chain.

Base Peak (m/z 45, 57, 87): Characteristic low mass fragments from the glycol ether tail

(C₂H₅O⁺, C₄H₉⁺) and the ester rearrangement.

McLafferty Rearrangement: Less prominent in long-chain diesters compared to monoesters,

but ions corresponding to the protonated acid fragment may appear.

Fragmentation Logic
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Figure 2: Predicted mass spectrometry fragmentation pathways.

Experimental Protocols for Verification
To generate the data described above, the following protocols are recommended. These

ensure the removal of unreacted reagents which can obscure the diagnostic ester signals.

Sample Preparation for NMR[1][2]
Solvent: Dissolve 10-15 mg of the diester in 0.6 mL of CDCl₃ (Chloroform-d).

Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).

Acquisition:

1H: 16 scans, 1 second relaxation delay.

13C: 256-512 scans to resolve the carbonyl and quaternary carbons.

Purity Check (HPLC-ELSD/MS)
Since the molecule lacks a strong UV chromophore (only weak carbonyl absorption at ~210

nm), UV detection is unreliable.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid). Gradient

50% B to 100% B over 15 mins.

Detector:ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector)

is mandatory for accurate quantitation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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